DL-2-Amino-4-(4-trifluoromethylphenyl)-4-oxobutanoic acid hcl
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Overview
Description
DL-2-Amino-4-(4-trifluoromethylphenyl)-4-oxobutanoic acid HCl, commonly known as ATPO, is a synthetic compound used in scientific research. It is an antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
Mechanism Of Action
ATPO acts as an antagonist of DL-2-Amino-4-(4-trifluoromethylphenyl)-4-oxobutanoic acid hcl, which is a G protein-coupled receptor that is involved in various signaling pathways in the central nervous system. By blocking the activity of DL-2-Amino-4-(4-trifluoromethylphenyl)-4-oxobutanoic acid hcl, ATPO reduces the release of glutamate, a neurotransmitter that is involved in excitatory synaptic transmission. This leads to a decrease in neuronal activity and modulation of various physiological and pathological processes.
Biochemical And Physiological Effects
ATPO has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce cocaine self-administration and reinstatement in rats, suggesting a potential role in addiction treatment. It has also been shown to reduce anxiety-like behavior and improve cognitive function in various animal models.
Advantages And Limitations For Lab Experiments
ATPO has several advantages for lab experiments, including its high potency and selectivity for DL-2-Amino-4-(4-trifluoromethylphenyl)-4-oxobutanoic acid hcl. However, it also has limitations, including its poor solubility in water and potential off-target effects at high concentrations.
Future Directions
There are several future directions for research on ATPO and DL-2-Amino-4-(4-trifluoromethylphenyl)-4-oxobutanoic acid hcl antagonists. One potential direction is to investigate the therapeutic potential of DL-2-Amino-4-(4-trifluoromethylphenyl)-4-oxobutanoic acid hcl antagonists in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study the role of DL-2-Amino-4-(4-trifluoromethylphenyl)-4-oxobutanoic acid hcl in other physiological and pathological processes, such as pain and inflammation. Additionally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of DL-2-Amino-4-(4-trifluoromethylphenyl)-4-oxobutanoic acid hcl antagonists for clinical use.
Synthesis Methods
ATPO is synthesized by reacting 4-trifluoromethylphenylacetic acid with ethyl oxalyl chloride to form ethyl 4-(4-trifluoromethylphenyl)-3-oxobutanoate. This intermediate is then reacted with ammonia to form DL-2-Amino-4-(4-trifluoromethylphenyl)-4-oxobutanoic acid. The final product is obtained by treating the acid with hydrochloric acid to form the hydrochloride salt of ATPO.
Scientific Research Applications
ATPO is used in scientific research to study the role of DL-2-Amino-4-(4-trifluoromethylphenyl)-4-oxobutanoic acid hcl in various physiological and pathological processes, including addiction, anxiety, depression, and neurodegenerative diseases. It is also used to investigate the potential therapeutic effects of DL-2-Amino-4-(4-trifluoromethylphenyl)-4-oxobutanoic acid hcl antagonists in these conditions.
properties
CAS RN |
168154-90-3 |
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Product Name |
DL-2-Amino-4-(4-trifluoromethylphenyl)-4-oxobutanoic acid hcl |
Molecular Formula |
C11H10F3NO3 |
Molecular Weight |
261.2 g/mol |
IUPAC Name |
2-amino-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)7-3-1-6(2-4-7)9(16)5-8(15)10(17)18/h1-4,8H,5,15H2,(H,17,18) |
InChI Key |
CQLSOTAGCGJASP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)N)C(F)(F)F |
synonyms |
DL-2-AMINO-4-(4-TRIFLUOROMETHYLPHENYL)-4-OXOBUTANOIC ACID HCL |
Origin of Product |
United States |
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